5-(4-Ethoxy-2-methylphenyl)-3-trifluoromethylphenol, 95%
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Overview
Description
5-(4-Ethoxy-2-methylphenyl)-3-trifluoromethylphenol, 95% (5-E2MTP-3TFM), is a compound used in laboratory experiments to study a variety of scientific research applications. It is an attractive compound due to its low toxicity and its ability to act as a catalyst in a variety of reactions. 5-E2MTP-3TFM is also known as 4-ethoxy-2-methylphenyl-3-trifluoromethylphenol, and is a member of the phenol family.
Scientific Research Applications
5-E2MTP-3TFM has a variety of uses in scientific research. It is used as a catalyst in the synthesis of various compounds, including pharmaceuticals and pesticides. It is also used in the synthesis of polymers, such as polyurethanes and polyesters. Additionally, it is used in the synthesis of fluorescent dyes and in the production of nanomaterials.
Mechanism of Action
The mechanism of action of 5-E2MTP-3TFM is not fully understood. However, it is believed to act as a Lewis acid, which is capable of forming complex bonds with other molecules. This allows it to catalyze a variety of reactions by forming covalent bonds with other molecules. Additionally, 5-E2MTP-3TFM is thought to act as a proton donor, which helps to facilitate the transfer of protons between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-E2MTP-3TFM are not fully understood. However, it is believed to have some effect on the metabolism of certain compounds in the body. In particular, it is thought to act as a catalyst in the synthesis of certain enzymes and hormones, as well as in the metabolism of certain drugs. Additionally, it is thought to have some effect on the production of certain neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using 5-E2MTP-3TFM in laboratory experiments include its low toxicity and its ability to act as a catalyst in a variety of reactions. Additionally, it is relatively easy to obtain and has a high purity level. However, there are some limitations to using 5-E2MTP-3TFM in laboratory experiments. For example, it is not very soluble in water and is not very stable in acidic or basic solutions. Additionally, it is not very effective at catalyzing some reactions.
Future Directions
There are a variety of potential future directions for research on 5-E2MTP-3TFM. For example, further research could be conducted on its mechanism of action and its biochemical and physiological effects. Additionally, research could be conducted to develop new methods for synthesizing 5-E2MTP-3TFM and to improve its solubility in water. Additionally, research could be conducted to develop new applications for 5-E2MTP-3TFM, such as in the production of new drugs or materials. Finally, research could be conducted to improve the effectiveness of 5-E2MTP-3TFM as a catalyst in various reactions.
Synthesis Methods
5-E2MTP-3TFM can be synthesized using a variety of methods, including a reaction between 4-ethoxy-2-methylphenol and trifluoromethanesulfonic anhydride. This reaction is carried out in a solvent such as dichloromethane or acetonitrile at room temperature. The reaction is generally complete in 30 minutes and yields 95% of the desired product. The product is then purified by recrystallization from a solvent such as ethanol or methanol.
properties
IUPAC Name |
3-(4-ethoxy-2-methylphenyl)-5-(trifluoromethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3O2/c1-3-21-14-4-5-15(10(2)6-14)11-7-12(16(17,18)19)9-13(20)8-11/h4-9,20H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UARQBMMXQZYTBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686660 |
Source
|
Record name | 4'-Ethoxy-2'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40686660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethoxy-2-methylphenyl)-3-trifluoromethylphenol | |
CAS RN |
1262003-72-4 |
Source
|
Record name | 4'-Ethoxy-2'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40686660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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